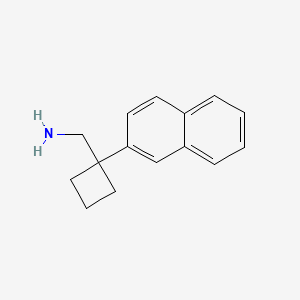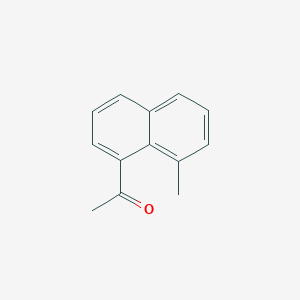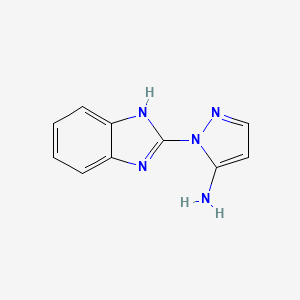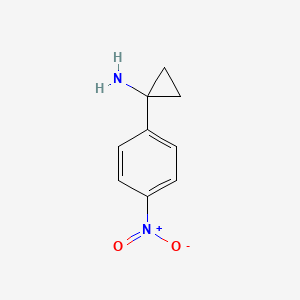
1-(2-Naphthyl)cyclobutanemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Naphthyl)cyclobutanemethanamine is a research chemical with the molecular formula C15H17N and a molecular weight of 211.30 g/mol. This compound features a cyclobutane ring attached to a naphthalene moiety, making it an interesting subject for various chemical studies.
Métodos De Preparación
The synthesis of 1-(2-Naphthyl)cyclobutanemethanamine can be achieved through several routes. One common method involves the reaction of 2-naphthylamine with cyclobutanecarboxaldehyde under reductive amination conditions . This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Análisis De Reacciones Químicas
1-(2-Naphthyl)cyclobutanemethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthyl ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, converting the naphthyl ring to a dihydronaphthalene derivative.
Substitution: Electrophilic substitution reactions can occur at the naphthyl ring, with common reagents including halogens and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Naphthyl)cyclobutanemethanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving the interaction of naphthalene derivatives with biological systems.
Medicine: Research into potential therapeutic applications, such as antimicrobial and anti-inflammatory properties, is ongoing.
Mecanismo De Acción
The mechanism of action for 1-(2-Naphthyl)cyclobutanemethanamine involves its interaction with various molecular targets. The naphthalene moiety can intercalate with DNA, potentially affecting gene expression and cellular function . Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
1-(2-Naphthyl)cyclobutanemethanamine can be compared to other naphthalene derivatives, such as:
2-Naphthylamine: Known for its use in dye production and potential carcinogenicity.
1-Naphthylamine: Similar to 2-naphthylamine but with different reactivity and applications.
Naphthalene: The simplest naphthalene derivative, used in mothballs and as a precursor for other chemicals.
The uniqueness of this compound lies in its cyclobutane ring, which imparts distinct chemical and physical properties compared to other naphthalene derivatives.
Propiedades
Fórmula molecular |
C15H17N |
|---|---|
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
(1-naphthalen-2-ylcyclobutyl)methanamine |
InChI |
InChI=1S/C15H17N/c16-11-15(8-3-9-15)14-7-6-12-4-1-2-5-13(12)10-14/h1-2,4-7,10H,3,8-9,11,16H2 |
Clave InChI |
SGXWHYJMIOMOEZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(CN)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11742175.png)
![[(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742176.png)

![2-Amino-3-{[(thiophen-2-yl)methylidene]amino}but-2-enedinitrile](/img/structure/B11742185.png)


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742199.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11742213.png)



![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11742233.png)

